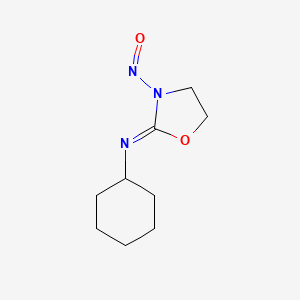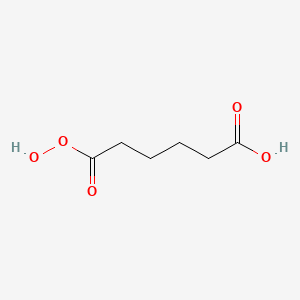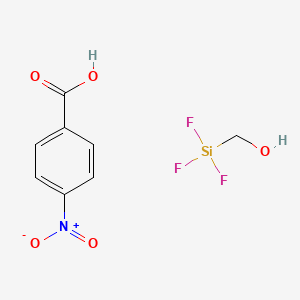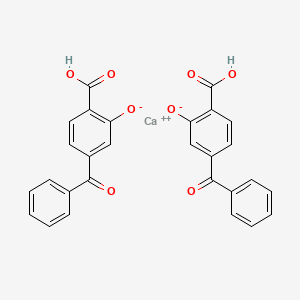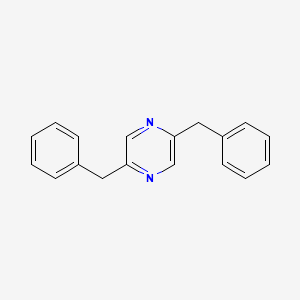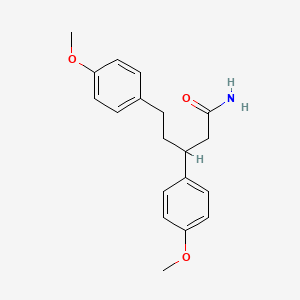![molecular formula C16H20O4 B14442419 2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate CAS No. 77504-03-1](/img/structure/B14442419.png)
2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate is an organic compound with a complex structure that includes both phenoxy and prop-2-enoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate typically involves the reaction of phenoxyacetic acid with allyl alcohol in the presence of an esterification catalyst such as cerium sulfate. The reaction is carried out under reflux conditions with benzene as the solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification reactions but on a larger scale. The use of azeotropic dehydration techniques can help in driving the reaction to completion and obtaining higher yields of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bonds in the prop-2-en-1-yl group, converting them into saturated derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate involves its interaction with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules, while the prop-2-enoate group can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: Similar in structure but with a methoxy group instead of the ethoxy linkage.
Properties
CAS No. |
77504-03-1 |
|---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C16H20O4/c1-3-7-14-8-5-6-9-15(14)19-12-10-18-11-13-20-16(17)4-2/h3-6,8-9H,1-2,7,10-13H2 |
InChI Key |
WKTUYHPZWWNXAI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


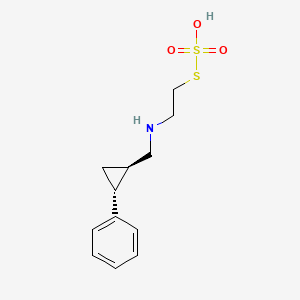
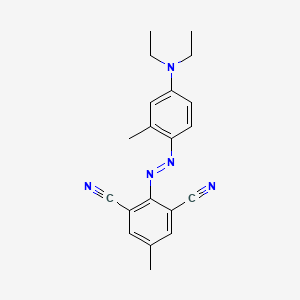
silane](/img/structure/B14442358.png)
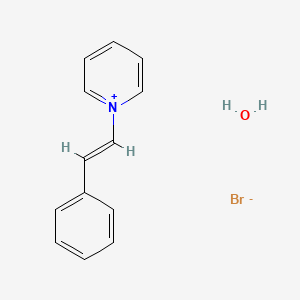
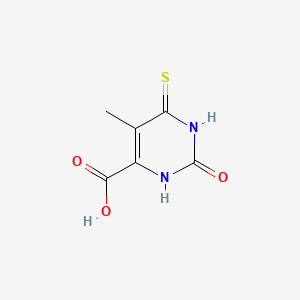
![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
